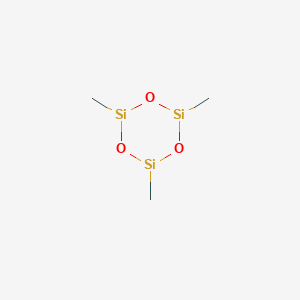

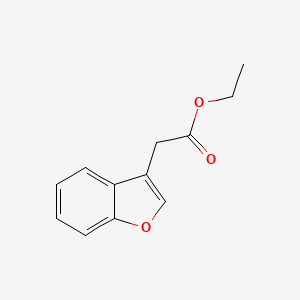

Ethyl 2-(benzofuran-3-yl)acetate

Descripción general

Descripción

Ethyl 2-(benzofuran-3-yl)acetate is a chemical compound used in the synthesis of benzofurans . Benzofurans are potential antianginal agents and are also used in the preparation of 2-arylpyridines .

Synthesis Analysis

The benzofuran-based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine .Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzofuran-3-yl)acetate is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Ethyl 2-(benzofuran-3-yl)acetate is involved in various chemical reactions. For instance, it is used in the synthesis of benzofurans via Sonogashira cross-coupling reactions under ambient conditions . It is also used in the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis

Ethyl 2-(benzofuran-3-yl)acetate is a colorless to pale yellow transparent liquid . It has a molecular weight of 204.23 g/mol . It is stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Synthesis of Natural Products

The compound serves as an intermediate in the total synthesis of natural products containing benzofuran rings. It can be used to synthesize analogs by replacing functional groups, which is crucial in developing pharmaceuticals .

Anti-tumor Agent

Derivatives of benzofuran with specific substituents have been moderately active as anti-tumor agents. The structural activity relationship (SAR) indicates that certain positions and types of substituents on the benzene ring can enhance cytotoxicity against tumor cells .

Pharmaceutical Applications

Benzofuran compounds, including Ethyl 2-(benzofuran-3-yl)acetate, have extensive pharmaceutical applications. They are used in antiarrhythmic, dermatological, and anticancer therapies, showcasing their critical clinical application value .

Chemical Research and Development

This compound is available for purchase and is used in chemical research and development. It is utilized by scientists for various experimental and synthesis purposes as indicated by its availability from chemical suppliers .

Direcciones Futuras

Benzofuran compounds, including Ethyl 2-(benzofuran-3-yl)acetate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Propiedades

IUPAC Name |

ethyl 2-(1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGDCGDXQLDKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=COC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428738 | |

| Record name | ethyl 2-(benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzofuran-3-yl)acetate | |

CAS RN |

82156-58-9 | |

| Record name | ethyl 2-(benzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

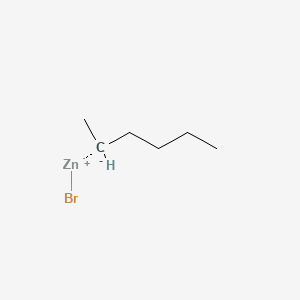

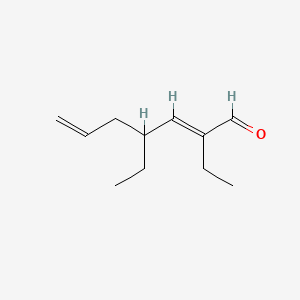

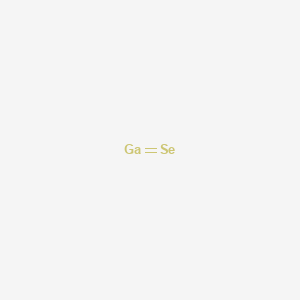

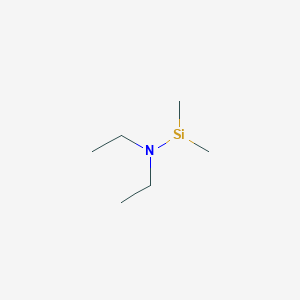

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)